![molecular formula C19H22ClN3O4S B3450191 2-{4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B3450191.png)
2-{4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}-N-(4-methoxyphenyl)acetamide
Overview
Description
2-{4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}-N-(4-methoxyphenyl)acetamide is a complex organic compound that features a piperazine ring substituted with a 4-chlorophenylsulfonyl group and an acetamide moiety attached to a 4-methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}-N-(4-methoxyphenyl)acetamide typically involves multiple steps:
Formation of 4-chlorophenylsulfonyl chloride: This is achieved by reacting 4-chlorobenzenesulfonyl chloride with a suitable base.
Piperazine Substitution: The 4-chlorophenylsulfonyl chloride is then reacted with piperazine to form 4-[(4-chlorophenyl)sulfonyl]-1-piperazine.
Acetamide Formation: The final step involves reacting 4-[(4-chlorophenyl)sulfonyl]-1-piperazine with 4-methoxyphenylacetic acid in the presence of a coupling agent to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-{4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}-N-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The chlorine atom in the 4-chlorophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
Oxidation: Formation of 4-methoxybenzoic acid.
Reduction: Formation of 4-[(4-chlorophenyl)thio]-1-piperazinyl-N-(4-methoxyphenyl)acetamide.
Substitution: Formation of 4-(substituted phenyl)sulfonyl derivatives.
Scientific Research Applications
2-{4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}-N-(4-methoxyphenyl)acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting neurological disorders.
Biological Research: It is used in studies involving receptor binding and enzyme inhibition.
Material Science: The compound’s unique structural properties make it a candidate for use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-{4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The piperazine ring can interact with neurotransmitter receptors, potentially modulating their activity.
Comparison with Similar Compounds
Similar Compounds
4-chlorophenylsulfonyl derivatives: Compounds like 4-chlorophenylsulfonyl chloride and 4-chlorophenylsulfonyl hydrazide share structural similarities.
Piperazine derivatives: Compounds such as 1-(4-chlorophenyl)piperazine and 1-(4-methoxyphenyl)piperazine are structurally related.
Uniqueness
2-{4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}-N-(4-methoxyphenyl)acetamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both a sulfonyl group and a methoxyphenyl group in the same molecule allows for diverse interactions with biological targets, making it a versatile compound for research and development.
Properties
IUPAC Name |
2-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]-N-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O4S/c1-27-17-6-4-16(5-7-17)21-19(24)14-22-10-12-23(13-11-22)28(25,26)18-8-2-15(20)3-9-18/h2-9H,10-14H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQRZIYJARYPEAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


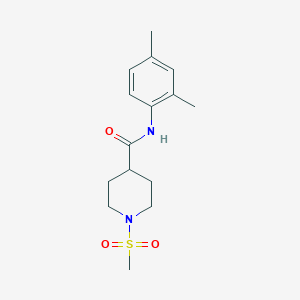
![N-(7-methoxy-5-oxo-2-phenyl-5H-chromeno[4,3-d]pyrimidin-4-yl)acetamide](/img/structure/B3450118.png)

![N-(2-BROMOPHENYL)-2-[(5-METHYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDE](/img/structure/B3450127.png)
![1,1'-[1-benzyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-diyl]diethanone](/img/structure/B3450139.png)

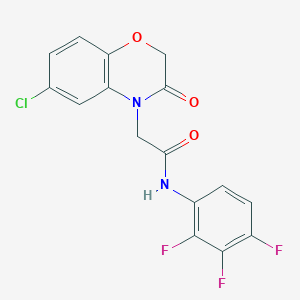
![N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]-3,4-dimethoxy-N-phenylbenzenesulfonamide](/img/structure/B3450159.png)
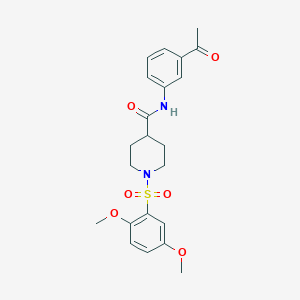
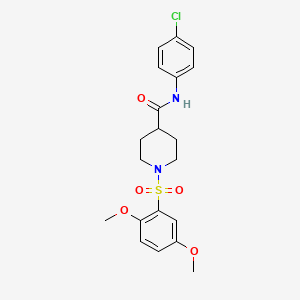
![3-(4-METHOXYPHENYL)-2,5-DIMETHYL-4H,7H-PYRAZOLO[1,5-A]PYRIMIDIN-7-ONE](/img/structure/B3450183.png)
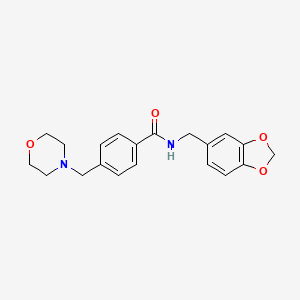
![Piperazine, 1-[(4-chlorophenyl)sulfonyl]-4-(1-piperidinylsulfonyl)-](/img/structure/B3450198.png)
![2-[3-(2-furoyl)-1H-indol-1-yl]-N-(2-thienylmethyl)acetamide](/img/structure/B3450212.png)
